molecular formula C8H14N4O B2818794 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol CAS No. 2166981-60-6

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B2818794
CAS No.: 2166981-60-6
M. Wt: 182.227
InChI Key: PAUDMKOKVHKVFU-UHFFFAOYSA-N
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Description

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, such as room temperature or slightly elevated temperatures. The reaction can be performed in various solvents, including water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular pathways, affecting processes like cell division or signal transduction.

Comparison with Similar Compounds

    1-(2-(1H-1,2,3-triazol-1-yl)ethyl)pyrrolidin-3-ol: Similar structure but with a different triazole isomer.

    1-(2-(4H-1,2,4-triazol-4-yl)ethyl)pyrrolidin-3-ol: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUDMKOKVHKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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